Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate is a compound that belongs to the imidazo[1,2-a]pyridine family, which is recognized for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics. The compound's structure features a fused imidazole and pyridine ring, which contributes to its potential biological activities and interactions with various molecular targets. This compound is often explored for its therapeutic potential, particularly in the fields of antimicrobial and anticancer research.
The compound is cataloged under the CAS Number 79707-07-6 and has been studied extensively in scientific literature for its synthesis, properties, and applications. Various suppliers provide this compound for research purposes, indicating its relevance in both academic and industrial settings.
Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate is classified as a heterocyclic organic compound. Its classification within the broader category of imidazo[1,2-a]pyridines highlights its significance in drug discovery and development.
The synthesis of Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate can be accomplished through several synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. Techniques such as metal-free synthesis and aqueous methods have shown advantages in terms of yield and selectivity.
Key synthetic approaches include:
These methods are optimized for scalability and efficiency, particularly in industrial settings where continuous flow reactors may be used.
The molecular formula of Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate is , with a molecular weight of 296.32 g/mol. The structural representation includes a benzyloxy group attached to the imidazo[1,2-a]pyridine core.
Property | Value |
---|---|
Molecular Formula | C17H16N2O3 |
Molecular Weight | 296.32 g/mol |
IUPAC Name | Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate |
InChI | InChI=1S/C17H16N2O3/c1-2-21-17(20)14-11-19(10-6-9-15(16(19)18-14)22-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 |
InChI Key | OKGWFFLFFLQRCL-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=CN=C2N1C=CC=C2OCC3=CC=CC=C3 |
Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions including:
Common reagents used in these reactions include:
These reactions can lead to various derivatives of Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate with altered biological activities.
The mechanism of action for Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets within biological systems. This compound may inhibit certain enzymes or receptors that are critical in various biological pathways. For example, it has been studied for its potential to modulate cyclin-dependent kinases or other targets relevant in cancer therapy.
Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate is typically characterized by:
The chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as temperature and pH. The compound should be stored under inert gas to maintain its integrity over time.
Ethyl 8-(benzyloxy)imidazo[1,2-A]pyridine-2-carboxylate has a wide array of applications in scientific research:
This compound exemplifies the importance of imidazo[1,2-a]pyridines in contemporary chemical research and their potential impact on drug discovery and development.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1